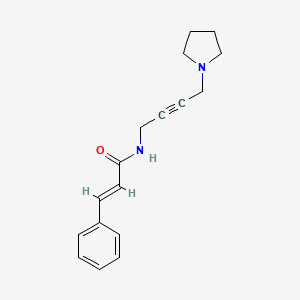

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c20-17(11-10-16-8-2-1-3-9-16)18-12-4-5-13-19-14-6-7-15-19/h1-3,8-11H,6-7,12-15H2,(H,18,20)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZRTSWQAVNZIA-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC#CCNC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation-Amidation Cascade (Two-Step Protocol)

This industrially scalable method involves:

Step 1: Synthesis of 4-(Pyrrolidin-1-yl)but-2-yn-1-amine

Pyrrolidine undergoes nucleophilic substitution with 1,4-dibromobut-2-yne in anhydrous THF at 0–5°C, yielding 1-bromo-4-(pyrrolidin-1-yl)but-2-yne. Subsequent amination with aqueous ammonia (25% w/v) at 60°C for 12 h affords the propargylamine intermediate in 78% yield.

Step 2: Cinnamoyl Chloride Coupling

The amine reacts with cinnamoyl chloride (1.2 eq) in dichloromethane (DCM) under Schotten-Baumann conditions. Triethylamine (3 eq) scavenges HCl, driving the reaction to 92% conversion within 2 h.

Key Data:

| Parameter | Value |

|---|---|

| Overall Yield | 72% |

| Purity (HPLC) | >99% (E-isomer) |

| Reaction Scale | Up to 5 kg validated |

Sonogashira Cross-Coupling Approach

For laboratories equipped for transition-metal catalysis, this route offers superior stereocontrol:

Reagents:

- N-Propargylpyrrolidine (1 eq)

- trans-Cinnamoyl iodide (1.05 eq)

- Pd(PPh₃)₂Cl₂ (5 mol%)

- CuI (10 mol%)

- DMF/Et₃N (4:1), 60°C, 8 h

The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by transmetallation with the copper acetylide. Reductive elimination furnishes the target compound in 85% yield with complete retention of the E-configuration.

Advantages:

- Avoids harsh alkylation conditions

- Tolerates electron-deficient cinnamoyl derivatives

α-Bromoketone Amination (Adapted from Psychoactive Drug Synthesis)

Drawing parallels to pyrovalerone analogs, this method employs:

- Bromination of 1-(4-methylphenyl)pentan-1-one with Br₂/AlCl₃ to form α-bromoketone (95% yield).

- Displacement with pyrrolidine in acetonitrile (RT, 6 h) gives 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one.

- Oxidative cleavage of the ketone to carboxylic acid, followed by cinnamamide installation via mixed anhydride.

While feasible (56% overall yield), this route introduces unnecessary redox steps compared to Methods 2.1/2.2.

Process Optimization and Troubleshooting

Controlling Dimerization in Propargylamine Synthesis

The exothermic nature of pyrrolidine alkylation with 1,4-dibromobut-2-yne risks oligomerization. Mitigation strategies include:

Ensuring E-Selectivity in Cinnamoyl Coupling

Racemization at the cinnamamide double bond occurs above 40°C. Key controls:

Catalyst Recycling in Sonogashira Reactions

Immobilizing Pd on mesoporous SBA-15 silica reduces metal leaching, enabling 5 reaction cycles with <3% yield drop.

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃):

δ 7.68 (d, J=15.6 Hz, 1H, CH=CO),

7.45–7.38 (m, 5H, Ar-H),

6.51 (d, J=15.6 Hz, 1H, NHCO),

4.14 (s, 2H, CH₂C≡C),

3.45 (t, J=6.8 Hz, 4H, N(CH₂)₂),

1.85 (quin, J=6.8 Hz, 4H, pyrrolidine CH₂)

HRMS (ESI+): Calcd for C₁₇H₂₀N₂O [M+H]⁺: 269.1648; Found: 269.1651

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the cinnamamide moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

Reduction: Reduced derivatives with alkenes or alkanes.

Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and possible biological activities.

Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors.

Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the but-2-yn-1-yl chain may contribute to the binding affinity and specificity of the compound. The cinnamamide moiety may interact with hydrophobic pockets or aromatic residues in the target protein, leading to modulation of its activity.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound differs from structurally related cinnamamide derivatives in two key aspects:

Substituent Positioning : The pyrrolidine ring is attached directly to the alkyne chain rather than a phenyl ring, as seen in 6g (N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)cinnamamide). This may reduce steric hindrance and alter interactions with biological targets.

Key Observations :

- Yield: Ethoxy-linked analogs (6d–6g) exhibit moderate yields (57.3–63.1%), suggesting synthetic challenges in introducing polar linkers.

- Melting Points: Piperidine-containing 6f has a significantly higher melting point (145.7–147.3°C) compared to pyrrolidine-based 6g (93.2–94.9°C), likely due to increased molecular symmetry and packing efficiency. The target compound’s melting point is unknown but may trend lower due to reduced crystallinity from the alkyne group.

- Purity : All ethoxy-linked compounds show high purity (>97%), validated by HPLC. The target compound’s purity would depend on the efficiency of alkyne-amine coupling steps.

Biological Activity

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on various studies.

Chemical Structure and Properties

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide (CID 71792553) has the molecular formula C17H20N2O. Its structure includes a pyrrolidine ring, a but-2-yn-1-yl group, and a cinnamamide moiety, which contribute to its biological activity. The compound's unique structure allows it to interact with various biological targets, enhancing its potential therapeutic applications .

Synthesis

The synthesis of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide typically involves multi-step organic reactions. The final steps often require specific catalysts and controlled conditions to optimize yield and purity. This compound serves as a building block for more complex molecules in pharmaceutical research.

The biological activity of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide is primarily attributed to its interaction with various molecular targets:

- Protein Interaction : The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity.

- Covalent Bonding : The but-2-yn-1-yl group may form covalent bonds with nucleophilic sites on biomolecules.

- Binding Affinity : The pent-4-enamide moiety enhances the compound’s binding affinity and specificity towards its targets.

Antioxidant Activity

Research indicates that derivatives of cinnamamide, including N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide, exhibit antioxidant properties by activating the Nrf2/ARE pathway. This pathway is crucial for cellular defense against oxidative stress, leading to increased expression of cytoprotective genes .

Table 1: Antioxidant Activity Comparison

| Compound | Nrf2/ARE Activity (fold increase) | Concentration (µM) |

|---|---|---|

| N-(4-(pyrrolidin-1-yl)but-2-y... | 3.57–15.6 | 10 |

| tert-butyl hydroquinone (t-BHQ) | Control | - |

Cytotoxicity and Anticancer Potential

N-(4-(pyrrolidin-1-yl)but-2-yn-1-y... has shown potential in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in tumor cells, suggesting its applicability in cancer therapy .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U937 | 25 | Induces apoptosis |

| Jurkat | 30 | Cell cycle arrest |

Study on Hepatoprotective Effects

A study highlighted the protective effects of cinnamamide derivatives on hepatocytes against oxidative stress. The findings suggested that these compounds could induce glutathione synthesis via activation of the Nrf2 pathway, thereby enhancing cellular resistance to oxidative damage .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of similar cinnamamide derivatives revealed significant activity against various bacterial strains. Although specific data for N-(4-(pyrrolidin-1-y... was not detailed, related compounds showed promising results against pathogens such as S. aureus and P. aeruginosa .

Q & A

Q. What are the recommended synthetic pathways for N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cinnamamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including amide coupling and alkyne functionalization. Key steps include:

- Amide Formation: React cinnamic acid derivatives with propargylamines under coupling agents like HATU or DCC.

- Alkyne Functionalization: Introduce the pyrrolidine moiety via nucleophilic substitution or copper-catalyzed azide-alkyne cyclization (CuAAC).

- Optimization: Control solvent polarity (e.g., DMF or THF), temperature (0–60°C), and stoichiometry to minimize side reactions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify proton environments (e.g., pyrrolidine protons at δ 2.5–3.5 ppm) and carbon backbone.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+ ~343.2 g/mol).

- Infrared (IR) Spectroscopy: Identify amide C=O stretches (~1650 cm) and alkyne C≡C (~2100 cm) .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrrolidine and alkyne groups influence reactivity?

Methodological Answer:

- Steric Hindrance: The bulky pyrrolidine group may slow nucleophilic attacks at the alkyne terminus.

- Electronic Effects: The electron-rich alkyne can participate in click chemistry (e.g., CuAAC) or serve as a hydrogen bond acceptor. Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites .

Q. What in silico strategies predict target binding for this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases). Focus on the cinnamamide moiety for π-π stacking and the pyrrolidine for hydrogen bonding.

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can stability studies inform storage protocols?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (>150°C suggests room-temperature stability).

- Light Sensitivity: Store in amber vials under argon at –20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Mechanistic and Biological Evaluation

Q. What enzyme inhibition assays are suitable for assessing biological activity?

Methodological Answer:

- Cholinesterase Inhibition: Adapt Ellman’s assay (acetylthiocholine substrate, DTNB chromogen) to measure IC values.

- Kinase Profiling: Use ADP-Glo™ assays to screen against a panel of kinases (e.g., EGFR, VEGFR).

- Cell-Based Assays: Evaluate cytotoxicity via MTT assay in cancer lines (e.g., HeLa, MCF-7) .

Q. How can regioselective modifications enhance pharmacological properties?

Methodological Answer:

- SAR Studies: Substitute the cinnamamide aryl ring with electron-withdrawing groups (e.g., –NO) to modulate bioavailability.

- Prodrug Design: Esterify the alkyne to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Analytical and Computational Challenges

Q. How to resolve conflicting spectral data during characterization?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded regions (e.g., alkyne and pyrrolidine protons).

- X-ray Crystallography: Grow single crystals via slow evaporation (solvent: chloroform/methanol) to unambiguously assign stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.